4-ヨードフェニルエーテル

概要

説明

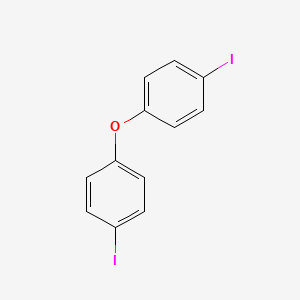

4,4'-Diiododiphenyl ether is a useful research compound. Its molecular formula is C12H8I2O and its molecular weight is 422 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4'-Diiododiphenyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Diiododiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diiododiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ここでは、4-ヨードフェニルエーテルの科学研究における用途を、ユニークな用途に焦点を当てて包括的に分析します。

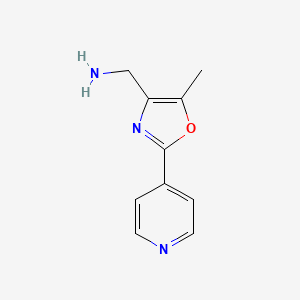

芳香族ポリアミドの合成

4-ヨードフェニルエーテルは、カルドキサンテン基を有する新規芳香族ポリアミド(PA)の合成に使用されます。 これは、9,9-ビス(4-ヨードフェニル)キサンテン(BIPX)などの芳香族ジヨウ化物化合物、芳香族ジアミン、一酸化炭素を用いたカルボニル化重合プロセスによるものです .

ポリイミドの生成

この化合物は、新規ポリイミドの生成における前駆体として役立ちます。 これは、ヨウ素化、アセチル保護、カップリング反応、脱アセチル保護から始まる一連の反応を経て、新規ジアミンを合成し、その後ポリイミドを形成するために使用されます .

バイオオーソゴナル反応

4-ヨードフェニルエーテル誘導体、例えばヒドロキシプロリンの(2S、4R)-および(2S、4S)-ヨードフェニルエーテルは、水中で高速で特異的な鈴木反応および薗頭反応によって修飾できます。 これらの修飾は、生体分子を生きている生物内で研究または修飾するために使用されるバイオオーソゴナル反応にとって重要です .

作用機序

Target of Action

It’s known that the compound can undergo specific suzuki and sonogashira reactions in water , suggesting that its targets could be related to these reactions.

Mode of Action

The interaction of 4-Iodophenyl ether with its targets involves its capability of undergoing rapid, specific Suzuki and Sonogashira reactions in water . These reactions are types of cross-coupling reactions used in organic chemistry to create carbon-carbon bonds .

Biochemical Pathways

Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may affect pathways involving the formation of carbon-carbon bonds .

Result of Action

Given its ability to undergo suzuki and sonogashira reactions , it can be inferred that it may result in the formation of carbon-carbon bonds .

Action Environment

It’s known that the compound can undergo specific reactions in water , suggesting that aqueous environments may facilitate its action.

特性

IUPAC Name |

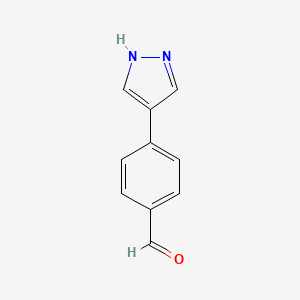

1-iodo-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEGXFQQYZIMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183086 | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28896-49-3 | |

| Record name | 1,1′-Oxybis[4-iodobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iododiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Bis(4-iodophenyl) ether in polymer synthesis?

A1: Bis(4-iodophenyl) ether serves as a crucial monomer in the synthesis of polycinnamamide. Its structure, featuring two iodine atoms at the para positions of the phenyl rings, allows it to participate in palladium-catalyzed Heck reactions. [, ] This reaction facilitates the formation of carbon-carbon bonds with N,N'-(3,4'-oxydiphenylene)bis(acrylamide), ultimately leading to the polymer chain growth. []

Q2: Beyond polymer synthesis, what other structural information is available about Bis(4-iodophenyl) ether?

A3: Electron diffraction studies have determined that Bis(4-iodophenyl) ether possesses a C–O–C valence angle (α) of 118±3°. [] This wider angle, compared to simpler molecules containing the C–O–C bond, provides insights into the spatial arrangement of atoms within the molecule and can inform computational models and simulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1328843.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)